An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT)
An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-HO-DIPT
4-Hydroxy-N,N-diisopropyltryptamine, commonly known as 4-HO-DIPT or Iprocin, is a synthetic tryptamine and a structural analog of the naturally occurring psychedelic compound psilocin (4-HO-DMT)[1][2]. First synthesized by David Repke in 1977, and later popularized by Alexander Shulgin in his book "TiHKAL" (Tryptamines I Have Known and Loved), 4-HO-DIPT has garnered interest within the scientific community for its unique pharmacological profile[1][3]. It is reported to have a rapid onset of action and a shorter duration of effects (2-3 hours) compared to other classic serotonergic psychedelics, making it a subject of interest for potential therapeutic applications where a shorter-acting compound may be advantageous[1][3].
This guide provides a comprehensive overview of the chemical synthesis and analytical characterization of 4-HO-DIPT, offering insights into the underlying chemical principles and practical methodologies for its preparation and validation.
Chemical Synthesis of 4-HO-DIPT
The most common and well-documented synthetic route to 4-HO-DIPT follows a three-step sequence starting from a protected 4-hydroxyindole, typically 4-benzyloxyindole. This method, adapted from the classical synthesis of psilocin, involves the introduction of a two-carbon side chain at the 3-position of the indole ring, followed by functional group manipulations to yield the final product.
Synthetic Pathway Overview
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic workflow for 4-HO-DIPT from 4-benzyloxyindole.
Step-by-Step Experimental Protocol
This protocol is based on established procedures for the synthesis of 4-hydroxytryptamines, particularly the closely related 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT)[4].
Step 1: Synthesis of 2-(4-(Benzyloxy)-1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide (Indole-3-glyoxylamide Intermediate)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (2.0 eq) dropwise to the solution over 30 minutes. A precipitate, the indol-3-ylglyoxylyl chloride, will form.
-
Amidation: In a separate flask, prepare a solution of diisopropylamine (2.5 eq) in anhydrous diethyl ether. Add this solution dropwise to the cooled reaction mixture containing the acid chloride.
-
Reaction Completion and Work-up: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glyoxylamide intermediate.
-
Expertise & Experience: The indole nucleus is electron-rich and readily undergoes electrophilic substitution at the C3 position. Oxalyl chloride is an effective electrophile for this acylation, forming a highly reactive acyl chloride intermediate. The use of anhydrous conditions is crucial to prevent the hydrolysis of oxalyl chloride and the intermediate acid chloride.
Step 2: Reduction of the Glyoxylamide Intermediate to 4-Benzyloxy-N,N-diisopropyltryptamine
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LAH) (3.0 eq), in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Dissolve the crude glyoxylamide from Step 1 in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water. Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 4-benzyloxy-N,N-diisopropyltryptamine.
-
Expertise & Experience: LAH is a powerful reducing agent capable of reducing both the amide and the ketone functionalities of the glyoxylamide intermediate to the corresponding amine and methylene group, respectively. The careful, sequential quenching procedure is a standard method (Fieser workup) to safely decompose the excess LAH and precipitate manageable aluminum salts.
Step 3: Catalytic Hydrogenation to 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT)
-
Reaction Setup: Dissolve the crude product from Step 2 in methanol or ethanol. Add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 10% by weight of the substrate).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for lab-scale synthesis) at room temperature for 3-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the Celite pad with the alcohol solvent. Concentrate the filtrate under reduced pressure. The resulting crude 4-HO-DIPT can be purified by silica gel column chromatography using a solvent system such as dichloromethane/methanol with a small percentage of ammonia to prevent tailing.
-
Expertise & Experience: Catalytic transfer hydrogenation is a common and efficient method for the cleavage of benzyl ethers[5]. The palladium catalyst facilitates the addition of hydrogen across the carbon-oxygen bond of the benzyl ether, releasing toluene as a byproduct and revealing the free 4-hydroxy group. The use of a hydrogen atmosphere is a safer alternative to high-pressure hydrogenation for many applications[5].
Characterization of 4-HO-DIPT
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 4-HO-DIPT.
Analytical Workflow
Caption: Analytical workflow for the characterization of synthesized 4-HO-DIPT.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for 4-HO-DIPT.
| Analytical Technique | Expected Data and Interpretation |
| Mass Spectrometry (MS) | Molecular Ion (M+) : Expected at m/z 260.38 for the freebase, corresponding to the molecular formula C₁₆H₂₄N₂O. The protonated molecule [M+H]⁺ would be observed at m/z 261. Fragmentation Pattern : A key fragment is often observed from the cleavage of the C-C bond alpha to the nitrogen atom of the ethylamine side chain, resulting in a stable iminium ion. |
| ¹H NMR Spectroscopy | Aromatic Protons : Signals in the range of δ 6.5-7.2 ppm corresponding to the protons on the indole ring. Ethyl Side Chain Protons : Aliphatic signals typically between δ 2.8-3.5 ppm. Isopropyl Protons : A septet for the CH proton and a doublet for the CH₃ groups, likely around δ 3.0-3.5 ppm and δ 1.0-1.3 ppm, respectively. NH and OH Protons : Broad singlets that may be exchangeable with D₂O. |
| ¹³C NMR Spectroscopy | Aromatic Carbons : Signals in the downfield region (δ 100-150 ppm). Aliphatic Carbons : Signals for the ethyl and isopropyl groups in the upfield region (δ 20-60 ppm). A total of 16 distinct carbon signals should be observable. |
| FTIR Spectroscopy | O-H Stretch : A broad absorption band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group. N-H Stretch : A sharp to medium absorption around 3400 cm⁻¹ from the indole N-H. C-H Stretches : Absorptions just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H. C=C Stretches : Aromatic ring vibrations in the 1450-1600 cm⁻¹ region. |
| UV-Vis Spectroscopy | The hydrochloride salt of 4-HO-DIPT exhibits absorption maxima (λmax) at approximately 222, 267, and 293 nm[6]. |
| HPLC Analysis | A reverse-phase HPLC method, for instance using a C18 column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium acetate), can be employed to assess purity. The retention time and peak purity can be determined against a reference standard. |
Self-Validating Protocol for Purity Assessment
A robust analytical protocol is crucial for validating the synthesis and ensuring the quality of the final compound.
Protocol: HPLC-UV Purity Determination
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 222 nm.
-
Sample Preparation: Dissolve a small amount of the purified 4-HO-DIPT in methanol to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
This method should be validated for linearity, accuracy, and precision using a certified reference standard if available. The presence of any significant impurities, such as unreacted starting materials or byproducts, would be readily apparent.
Conclusion
The synthesis and characterization of 4-Hydroxy-N,N-diisopropyltryptamine is a multi-step process that requires careful execution and thorough analytical validation. The synthetic route via 4-benzyloxyindole is a reliable and well-established method. Proper characterization using a combination of spectroscopic and chromatographic techniques is paramount to ensure the identity and purity of the final compound. This guide provides a foundational framework for researchers and scientists working with this and related tryptamine derivatives.
References
-
4-HO-DiPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
4-HO-DiPT - Psychedelic Science Review. (n.d.). Retrieved January 24, 2026, from [Link]
-
CaaMTech Creates Two New Prodrugs of 4-HO-DiPT. (2022, September 22). CaaMTech. Retrieved January 24, 2026, from [Link]
-
4-HO-MPT - Grokipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
Laban, U., Naeem, M., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 280–286. Retrieved from [Link]
-
Repke, D. B. research works. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
4-HO-DiPT - Bionity. (n.d.). Retrieved January 24, 2026, from [Link]
-
4-HO-DPT - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
4-HO-DiPT - PsychonautWiki. (n.d.). Retrieved January 24, 2026, from [Link]
-
4 Hydroxy DiPT. (2016, August 2). mzCloud. Retrieved January 24, 2026, from [Link]
- Shulgin, A., & Shulgin, A. (1997).
-
Reaction between oxalyl chloride and indole. (2020, August 23). The Vespiary. Retrieved January 24, 2026, from [Link]
-
N,N-Diisopropyl-4-hydroxytryptamine | C16H24N2O | CID 21854225. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. Retrieved from [Link]
-
Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-34. Retrieved from [Link]
